(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PHENYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzothiazole ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Synthesis of the pyrazolone core: This often involves the condensation of hydrazine derivatives with β-keto esters or diketones.
Coupling reactions: The final compound is formed by coupling the benzothiazole and pyrazolone intermediates under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PHENYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at reactive sites like the benzothiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PHENYL-1H-PYRAZOL-5-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-one: Lacks the methoxypropylamino group.
4-(2-Benzothiazolyl)-3-phenyl-1H-pyrazol-5-one: Different substitution pattern on the pyrazolone ring.
Uniqueness
1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PHENYL-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H22N4O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H22N4O2S/c1-15(23-13-8-14-28-2)19-20(16-9-4-3-5-10-16)25-26(21(19)27)22-24-17-11-6-7-12-18(17)29-22/h3-7,9-12,25H,8,13-14H2,1-2H3 |
InChI Key |
IZGFWANXGMGJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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